

Comprehensive Technical Guide: Solubility Profile of 2-Bromo-4'-phenylacetophenone[1][2]

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Compound of Interest

Compound Name: 2-Bromo-4'-phenylacetophenone

CAS No.: 135-73-9

Cat. No.: B085669

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Executive Summary

2-Bromo-4'-phenylacetophenone (CAS: 135-73-9), also known as 4-phenylphenacyl bromide or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one, is a critical electrophilic intermediate used in the synthesis of liquid crystals, luminescent materials, and heterocyclic pharmaceuticals.[1][2][3][4]

Unlike simple phenacyl bromides, the presence of the biphenyl moiety significantly increases the compound's lipophilicity and melting point (123–125 °C), altering its solubility landscape.[1][2] This guide provides a definitive analysis of its solubility behavior, moving beyond generic "soluble/insoluble" labels to provide actionable protocols for recrystallization, reaction solvent selection, and handling.[1][2]

Key Technical Insight: The compound exhibits a steep temperature-dependent solubility curve in polar protic solvents (Ethanol, Acetic Acid), making them ideal for purification, while showing high solubility in polar aprotic solvents (THF, Ethyl Acetate) at room temperature.[1][2]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2]

Property	Value	Implication for Solubility
Molecular Formula		High carbon content indicates lipophilicity.[1][2]
Molecular Weight	275.14 g/mol	Moderate size; van der Waals forces dominate crystal lattice energy.[1][2]
Melting Point	123–125 °C	High lattice energy requires thermal energy or high-polarity solvents to disrupt.[1][2]
Structural Features	Biphenyl core + -bromo ketone	Biphenyl: Hydrophobic, planar, -stacking (lowers solubility in water/alkanes).Ketone/Bromine: Dipolar, H-bond acceptor (enables solubility in polar organic solvents).[1][2]
Physical State	Crystalline Solid (White to Beige)	Requires dissolution energy (heat or solvation enthalpy).[1][2]

Solubility Landscape & Solvent Selection

The solubility of **2-Bromo-4'-phenylacetophenone** follows a "Like Dissolves Like" principle modified by the rigidity of the biphenyl core.[1][2]

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound readily at room temperature (

) due to strong dipole-dipole interactions that overcome the crystal lattice energy.[1][2]

- Tetrahydrofuran (THF): Excellent solvency.[1][2][5] Ideal for reactions requiring low temperatures.[1][2]
- Dichloromethane (DCM): High solubility due to polarizability matching.[1][2]

- Ethyl Acetate: Good solubility; often used as the "solvent" phase in biphasic workups.[1][2]
- Acetone: High solubility, though often avoided in nucleophilic substitution reactions if the nucleophile can react with acetone (e.g., aldol side reactions).[1][2]

B. Temperature-Dependent Solvents (Recrystallization)

These solvents show low solubility at room temperature but high solubility at boiling points, creating the supersaturation necessary for purification.[1][2]

- Ethanol (EtOH): The gold standard for recrystallization.[1][2]
 - Metric: ~15 mL of Ethanol is required to dissolve 1 g of compound at reflux.[1][2]
- Glacial Acetic Acid: Effective for highly impure crude material, particularly when removing non-polar byproducts.[1][2]
- Ethyl Acetate / Petroleum Ether: A binary solvent system where EtOAc acts as the solvent and Pet Ether (bp 90-100°C) acts as the anti-solvent.[1][2]

C. Anti-Solvents (Precipitation)[1][2]

- Water: Highly insoluble.[1][2] Used to quench reactions and precipitate the product from water-miscible organic solvents (e.g., pouring a reaction mixture in THF into water).[1][2]
- Cold Alkanes (Hexane/Pentane): Poor solubility due to lack of polar interactions with the ketone/bromo groups.[1][2]

Experimental Protocols

Protocol A: Recrystallization from Ethanol

Objective: Purify crude **2-Bromo-4'-phenylacetophenone** to >98% purity.

- Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
- Dissolution: Add 10 mL of 95% Ethanol. Heat to reflux () on a hot plate with magnetic stirring.

- Titration: If solid remains, add hot Ethanol in 1 mL increments until fully dissolved (Target ~15 mL/g).
- Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration through a pre-warmed glass frit.^{[1][2]}
- Crystallization: Remove from heat.^{[1][2]} Allow the flask to cool to room temperature slowly (over 30 mins) to form defined crystals. Then, cool in an ice bath () for 1 hour to maximize yield.
- Collection: Filter the white needles/plates using a Buchner funnel. Wash with 2-3 mL of ice-cold Ethanol.^{[1][2]}
- Drying: Vacuum dry at (melting point is , so mild heat is safe).

Protocol B: Solubility Determination (Visual Saturation Method)

Objective: Determine approximate solubility limit for reaction optimization.

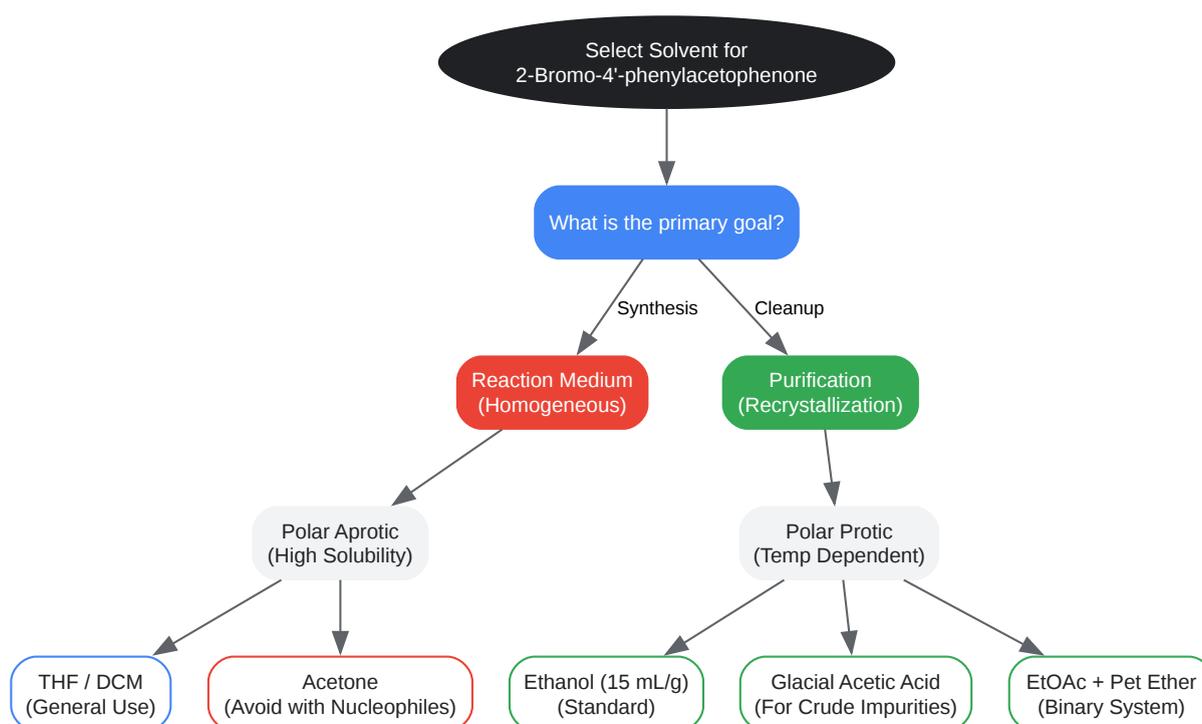
- Weigh 100 mg of compound into a clear vial.
- Add 0.5 mL of the target solvent (e.g., Toluene).^{[1][2]}
- Vortex for 1 minute.
- Observation:
 - Clear solution: Solubility > 200 mg/mL.^{[1][2]}
 - Solid remains: Heat to ^{[1][2]} If it dissolves, it is a temperature-dependent system.^{[1][2]}

- Persists at heat: Solubility is low; unsuitable as a primary solvent.[1][2]

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1][2]



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Caption: Decision matrix for solvent selection based on thermodynamic requirements (solvation energy vs. lattice energy).[1][2]

Safety & Handling (Lachrymator Warning)

While solubility is the focus, the physical handling of this compound requires strict adherence to safety protocols due to its specific hazards.[1][2][6]

- Lachrymator: Like many -halo ketones, this compound is a potent lachrymator (tear gas agent).[1][2] It alkylates TRPA1 channels in sensory nerves.[1][2]
 - Requirement: All solubility testing must be performed inside a functioning fume hood.[1][2]
- Corrosivity: Solutions in organic solvents can rapidly penetrate nitrile gloves.[1][2]
 - Recommendation: Double-glove or use Silver Shield® laminate gloves when handling concentrated solutions (e.g., during recrystallization filtration).[1][2]
- Waste Disposal: Solutions containing this compound must be segregated into "Halogenated Organic Waste" streams.[1][2] Do not mix with strong bases (e.g., NaOH) in the waste container to avoid exothermic polymerization or hydrolysis.[1][2]

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